

# The Discovery and History of (S)-(+)-1-Cyclohexylethylamine: A Technical Guide

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## Compound of Interest

Compound Name: (S)-(+)-1-Cyclohexylethylamine

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Introduction: **(S)-(+)-1-Cyclohexylethylamine** is a chiral primary amine that has found significant utility in modern organic chemistry, particularly as a resolving agent and a chiral building block in the synthesis of pharmaceuticals and other enantiomerically pure compounds. Its rigid cyclohexyl group and chiral center make it an effective tool for inducing stereoselectivity. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical context of **(S)-(+)-1-Cyclohexylethylamine**, tailored for researchers, scientists, and drug development professionals.

## Historical Synthesis of Racemic 1-Cyclohexylethylamine

While the precise first synthesis of 1-cyclohexylethylamine is not definitively documented in readily available literature, its preparation can be inferred from established synthetic methodologies of the early 20th century for similar amines. A highly probable and historically significant method for the synthesis of the racemic mixture is the Leuckart reaction. This reaction, discovered by Rudolf Leuckart in 1885, provides a means to convert ketones or aldehydes to amines through reductive amination using formamide or ammonium formate<sup>[1][2]</sup>.

The synthesis of racemic 1-cyclohexylethylamine via the Leuckart reaction would proceed from cyclohexyl methyl ketone. The ketone is heated with excess ammonium formate, which serves as both the ammonia source and the reducing agent<sup>[2]</sup>. The reaction mechanism involves the formation of an intermediate imine, which is then reduced in situ to the corresponding primary

amine[3]. Subsequent hydrolysis of the intermediate N-formyl derivative yields the final racemic amine.

Modern Synthetic Approaches: Contemporary methods for the synthesis of chiral amines often employ more efficient and stereoselective techniques. Asymmetric hydrogenation of prochiral imines or enamines, catalyzed by transition metal complexes with chiral ligands, has become a powerful tool for the direct synthesis of enantiomerically enriched amines[4][5][6].

## Chiral Resolution: Isolating the (S)-(+)-Enantiomer

The classical and most prevalent method for obtaining enantiomerically pure **(S)-(+)-1-Cyclohexylethylamine** is through chiral resolution of the racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization[7][8].

For the resolution of basic amines like 1-cyclohexylethylamine, (+)-tartaric acid is a commonly used and historically significant resolving agent[9][10]. The process involves the following key steps:

- **Diastereomeric Salt Formation:** The racemic 1-cyclohexylethylamine is treated with an equimolar amount of (+)-tartaric acid in a suitable solvent, typically methanol. This results in the formation of two diastereomeric salts: ((S)-1-cyclohexylethylammonium)-(+)-tartrate and ((R)-1-cyclohexylethylammonium)-(+)-tartrate.
- **Fractional Crystallization:** Due to the difference in their crystal lattice energies and solvation properties, one of the diastereomeric salts is less soluble in the chosen solvent and will preferentially crystallize out of the solution upon cooling.
- **Isolation and Purification:** The less soluble diastereomeric salt is isolated by filtration. This salt can be further purified by recrystallization to enhance the diastereomeric excess.
- **Liberation of the Free Amine:** The purified diastereomeric salt is then treated with a strong base, such as sodium hydroxide, to deprotonate the ammonium ion and liberate the free enantiomerically enriched amine.

- **Extraction and Isolation:** The free amine, being less soluble in aqueous solution, can be extracted into an organic solvent, dried, and isolated by distillation or evaporation of the solvent.

## Quantitative Data

The following tables summarize key quantitative data for **(S)-(+)-1-Cyclohexylethylamine**.

Table 1: Physical and Chiroptical Properties of **(S)-(+)-1-Cyclohexylethylamine**

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>17</sub> N	[6][11]
Molecular Weight	127.23 g/mol	[6][11]
Boiling Point	60 °C at 12 mmHg	
Density	0.856 g/mL at 25 °C	
Refractive Index (n <sup>20</sup> /D)	1.4614	
Specific Rotation ([α] <sup>25</sup> /D, neat)	+3.5°	[11][12][13]

Table 2: Representative Data for Chiral Resolution of 1-Phenylethylamine with (+)-Tartaric Acid (Analogous System)

Parameter	Value	Reference(s)
Resolving Agent	(+)-Tartaric Acid	[9]
Solvent	Methanol	[9]
Less Soluble Diastereomer	(-)-Amine-(+)-hydrogen tartrate salt	[9]
Yield of Diastereomeric Salt	46-49%	[9]
Yield of Resolved (-)-Amine	55-58%	[9]
Specific Rotation of Pure (-)-Amine	$[\alpha]^{29D} -39.4^\circ$ (neat)	[9]
Enantiomeric Excess (ee) of Resolved Amine	>95% (GLC)	

Note: Specific experimental data for the resolution of 1-cyclohexylethylamine is not readily available in historical literature. The data for 1-phenylethylamine is provided as a close and well-documented analogue.

## Experimental Protocols

### Synthesis of Racemic 1-Cyclohexylethylamine via Leuckart Reaction (Hypothetical Protocol)

Materials:

- Cyclohexyl methyl ketone
- Ammonium formate
- Hydrochloric acid
- Sodium hydroxide
- Diethyl ether

- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine cyclohexyl methyl ketone (1.0 eq) and ammonium formate (3.0 eq).
- Heat the mixture to 160-180 °C for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography.
- Cool the reaction mixture to room temperature and add a 10% aqueous solution of hydrochloric acid.
- Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl derivative.
- Cool the solution and make it basic by the slow addition of a concentrated sodium hydroxide solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure.
- Purify the crude product by distillation to obtain racemic 1-cyclohexylethylamine.

## Chiral Resolution of Racemic 1-Cyclohexylethylamine with (+)-Tartaric Acid (Generalized Protocol)

Materials:

- Racemic 1-cyclohexylethylamine
- (+)-Tartaric acid
- Methanol
- 10% Sodium hydroxide solution

- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- Dissolve (+)-tartaric acid (0.5 eq) in hot methanol.
- To the hot solution, add racemic 1-cyclohexylethylamine (1.0 eq).
- Allow the solution to cool slowly to room temperature and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
- The mother liquor can be processed to recover the other enantiomer.
- Suspend the collected crystals in water and add a 10% sodium hydroxide solution until the salt is fully dissolved and the solution is basic.
- Extract the liberated free amine with diethyl ether (3 x 30 mL).
- Combine the ethereal extracts, dry over anhydrous sodium sulfate, and filter.
- Remove the ether under reduced pressure to yield the enantiomerically enriched **(S)-(+)-1-cyclohexylethylamine**.
- Determine the specific rotation of the product using a polarimeter and calculate the enantiomeric excess.

Enantiomeric Excess (ee) Calculation:

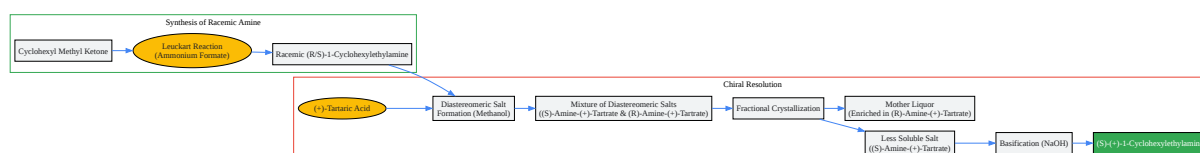
The enantiomeric excess can be calculated from the observed specific rotation of the sample using the following formula<sup>[14]</sup>:

$$\text{ee (\%)} = ([\alpha]_{\text{observed}} / [\alpha]_{\text{pure}}) \times 100$$

Where:

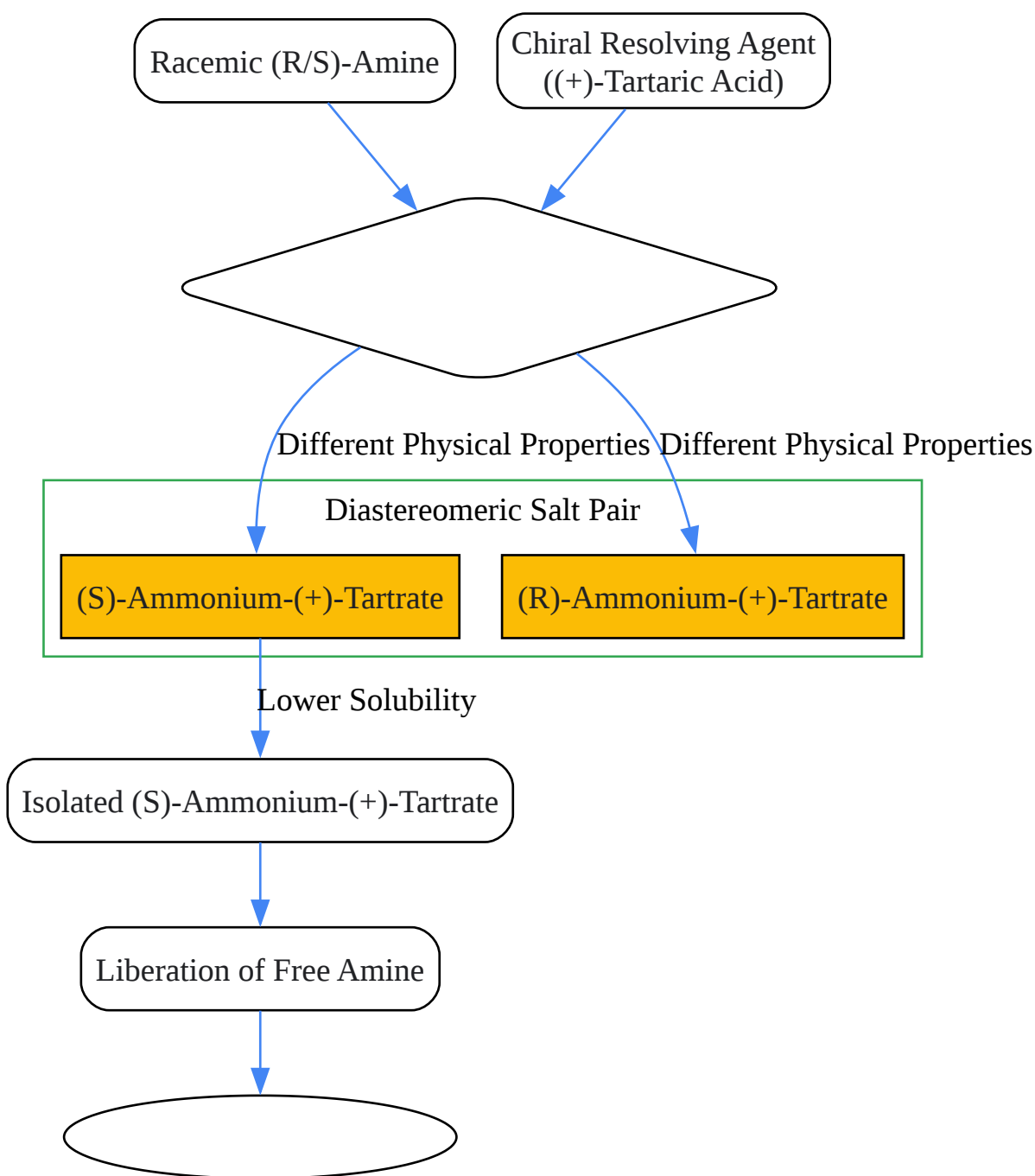
- $[\alpha]_{\text{observed}}$  is the specific rotation of the resolved sample.
- $[\alpha]_{\text{pure}}$  is the specific rotation of the pure enantiomer ( $+3.5^\circ$  for **(S)-(+)-1-cyclohexylethylamine**).

## Visualizations



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Caption: Workflow for the synthesis and resolution of **(S)-(+)-1-Cyclohexylethylamine**.



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Caption: Logical relationship in the chiral resolution process.

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## References

- 1. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 5. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-(+)-1-Cyclohexylethylamine | C<sub>8</sub>H<sub>17</sub>N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectrabase.com [spectrabase.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. quora.com [quora.com]
- 11. (S)-(+)-1-Cyclohexylethylamine 98 17430-98-7 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. pubs.acs.org [pubs.acs.org]
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